

An In-depth Technical Guide to the Properties and Isomers of C12H12O

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Methylnaphthalen-1-yl)methanol

Cat. No.: B1606393

[Get Quote](#)

This guide provides a comprehensive technical overview of the molecular formula C12H12O, targeting researchers, scientists, and professionals in drug development. We will delve into the structural diversity of its isomers, their physicochemical and spectroscopic properties, and detailed methodologies for their synthesis and analysis. This document is designed to serve as a practical resource, blending theoretical knowledge with actionable experimental insights.

Introduction to the Molecular Formula C12H12O: A Landscape of Structural Diversity

The molecular formula C12H12O, with a Degree of Unsaturation of seven, represents a vast and diverse landscape of chemical structures. This high degree of unsaturation immediately suggests the presence of multiple rings, double bonds, and triple bonds, with aromatic systems being a prominent feature. The constitutional isomers of C12H12O encompass a wide range of functional groups and structural motifs, leading to a broad spectrum of chemical and physical properties.^{[1][2][3]} This diversity makes C12H12O a fertile ground for chemical exploration, with potential applications in medicinal chemistry, materials science, and organic synthesis.

The isomers can be broadly categorized into several classes, including, but not limited to:

- Naphthalene Derivatives: These isomers feature a naphthalene core, substituted with an oxygen-containing functional group. Examples include naphthyl ethanols and ethoxy naphthalenes.

- Bicyclic Ketones: Structures such as tetralone derivatives, which contain a fused ring system with a ketone functional group, are also prevalent.[4][5][6][7][8]
- Cyclic Ketones with Aromatic Substituents: Isomers like phenylcyclobutanone fall into this category, combining a cyclic ketone with a phenyl group.
- Vinyl Ethers: Isomers containing a vinyl ether moiety attached to a larger aromatic system.
- Styryl Oxides: These are epoxides of styryl compounds, containing a three-membered epoxide ring.

Understanding the properties and interrelationships of these isomers is crucial for their effective utilization in research and development.

Key Isomers of C₁₂H₁₂O: A Comparative Analysis

This section provides a detailed examination of representative isomers of C₁₂H₁₂O, focusing on their properties and structural characteristics.

Naphthyl Ethanols: Chiral Alcohols with Aromatic Scaffolds

1-(1-Naphthyl)ethanol and 2-(1-Naphthyl)ethanol are important chiral alcohols. Their chirality, arising from the stereocenter at the carbon bearing the hydroxyl group, makes them valuable building blocks in asymmetric synthesis.[9][10][11][12]

Table 1: Physicochemical Properties of Naphthyl Ethanol Isomers

Property	1-(1-Naphthyl)ethanol	2-(2-Naphthyl)ethanol
Molecular Formula	C12H12O	C12H12O
Molar Mass	172.22 g/mol	172.22 g/mol
Appearance	White to pale yellow solid[9] [10]	White powder[13]
Melting Point	63-65 °C (racemate)[12], 47- 49 °C (S-enantiomer)[9]	Not readily available
Boiling Point	165 °C at 11 mmHg[9]	180-184 °C at 15 mmHg[13]
Density	1.113 g/cm ³ (predicted)[9][10]	Not readily available
Solubility	Sparingly soluble in water, soluble in organic solvents.	Soluble in organic solvents. [14]
CAS Number	1517-72-2 (racemate)[12], 15914-84-8 (S-enantiomer)[9]	1485-07-0[15]

Spectroscopic Data Insights:

The spectroscopic characterization of these isomers is crucial for their identification and quality control.

- ¹H NMR: The proton NMR spectra would show characteristic signals for the aromatic protons of the naphthalene ring, a quartet for the methine proton (CH-OH), a doublet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons would differ between the 1- and 2-isomers due to the different substitution patterns.
- ¹³C NMR: The carbon NMR spectra would display distinct signals for the ten carbons of the naphthalene ring, the methine carbon, and the methyl carbon. The chemical shifts would be indicative of the specific isomer.
- IR Spectroscopy: The infrared spectra would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong absorptions in the aromatic region (around 1600 cm⁻¹ and 1450-1500 cm⁻¹) would also be present.

- Mass Spectrometry: The mass spectra would show a molecular ion peak at $m/z = 172$, corresponding to the molecular weight of the compound.

Ethoxy Naphthalenes: Aromatic Ethers with Applications in Fragrance and Synthesis

1-Ethoxynaphthalene and 2-Ethoxynaphthalene are aromatic ethers. 2-Ethoxynaphthalene, also known as nerolin, is used in the fragrance industry for its orange blossom-like scent.[\[16\]](#) [\[17\]](#) They also serve as intermediates in organic synthesis.[\[18\]](#)[\[19\]](#)

Table 2: Physicochemical Properties of Ethoxy Naphthalene Isomers

Property	1-Ethoxynaphthalene	2-Ethoxynaphthalene
Molecular Formula	C ₁₂ H ₁₂ O	C ₁₂ H ₁₂ O
Molar Mass	172.22 g/mol	172.22 g/mol
Appearance	Clear yellow to brown liquid [20]	White crystals
Melting Point	5.5 °C [20]	37-38 °C [17]
Boiling Point	280.5 °C at 760 mmHg [20]	Not readily available
Density	1.049 g/cm ³ [20]	Not readily available
Refractive Index	1.604 [20]	Not readily available
Solubility	Insoluble in water, soluble in organic solvents.	Insoluble in water, soluble in organic solvents.
CAS Number	5328-01-8 [2] [21]	93-18-5 [16]

Spectroscopic Data Insights:

- ¹H NMR: The proton NMR spectra of ethoxy naphthalenes would exhibit signals for the aromatic protons of the naphthalene ring, a quartet for the methylene protons (-O-CH₂-), and a triplet for the methyl protons (-CH₃). The integration and splitting patterns of these signals would confirm the structure.

- ^{13}C NMR: The carbon NMR spectra would show signals for the ten aromatic carbons, the methylene carbon, and the methyl carbon.
- IR Spectroscopy: The IR spectra would be dominated by strong C-O stretching vibrations in the region of $1200\text{-}1250\text{ cm}^{-1}$ and aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry: The mass spectra would display a molecular ion peak at $\text{m/z} = 172$.

Bicyclic and Substituted Ketones: Structurally Diverse Isomers

This class includes isomers like tetralone derivatives and 2-phenylcyclobutanone, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[22\]](#)[\[23\]](#)

Table 3: Physicochemical Properties of Bicyclic and Substituted Ketone Isomers

Property	α -Tetralone (Parent Compound)	2-Phenylcyclobutanone (Parent Compound)
Molecular Formula	C ₁₀ H ₁₀ O	C ₁₀ H ₁₀ O
Molar Mass	146.19 g/mol	146.19 g/mol
Appearance	Colorless to pale yellow liquid	Not readily available
Melting Point	5 °C	Not readily available
Boiling Point	128-130 °C at 11 mmHg	Not readily available
Density	1.095 g/mL	Not readily available
CAS Number	529-34-0	42436-86-2 [24]

Note: Data for the parent compounds are provided for reference. C₁₂H₁₂O isomers would be substituted derivatives of these structures.

Spectroscopic Data Insights:

- ^1H and ^{13}C NMR: The NMR spectra of these ketones would be more complex, with signals corresponding to both the aromatic and aliphatic portions of the molecules. The position of the carbonyl group would significantly influence the chemical shifts of adjacent protons and carbons.
- IR Spectroscopy: A strong characteristic absorption band for the C=O stretching vibration of the ketone would be observed in the region of $1680\text{-}1720\text{ cm}^{-1}$.
- Mass Spectrometry: The mass spectra would show the molecular ion peak and characteristic fragmentation patterns related to the loss of small molecules like CO.

Experimental Protocols: Synthesis and Analysis

This section outlines detailed methodologies for the synthesis and characterization of C₁₂H₁₂O isomers, providing a practical guide for laboratory work.

Synthesis of C₁₂H₁₂O Isomers

The synthesis of specific C₁₂H₁₂O isomers requires tailored synthetic strategies. Below are representative protocols for the synthesis of an ethoxy naphthalene and a general approach for cyclobutanone derivatives.

Protocol 1: Synthesis of 2-Ethoxynaphthalene (Nerolin)

This protocol is based on the Williamson ether synthesis.[\[17\]](#)

Materials:

- 2-Naphthol (β -naphthol)
- Ethanol
- Concentrated Sulfuric Acid[\[18\]](#)
- Sodium Hydroxide
- Diethyl ether or other suitable organic solvent

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol in ethanol.
- Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.
- Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with a dilute sodium hydroxide solution to remove any unreacted 2-naphthol, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

- Sulfuric Acid: Acts as a catalyst to facilitate the etherification reaction.
- Reflux: Provides the necessary energy to overcome the activation barrier of the reaction and drive it to completion.
- Aqueous Workup: The washing steps are crucial for removing impurities, such as unreacted starting materials and the acid catalyst.
- Purification: Recrystallization or chromatography is essential to obtain a pure product, which is critical for subsequent applications and accurate characterization.

Protocol 2: General Synthesis of 2-Substituted Cyclobutanones

This protocol outlines a general strategy for the synthesis of 2-substituted cyclobutanones, which can be adapted for the synthesis of C₁₂H₁₂O isomers like 2-phenylcyclobutanone.[\[22\]](#) [\[23\]](#)

Materials:

- Cyclobutanone
- Isopropylamine
- Titanium(IV) chloride
- Lithium diisopropylamide (LDA)
- Appropriate alkyl or aryl halide (e.g., benzyl bromide for 2-phenylcyclobutanone)
- Tetrahydrofuran (THF), anhydrous
- Aqueous oxalic acid

Procedure:

- **Imine Formation:** React cyclobutanone with isopropylamine in the presence of titanium(IV) chloride in an inert solvent like diethyl ether to form N-(cyclobutylidene)isopropylamine.
- **Deprotonation and Alkylation:** Cool the imine solution in anhydrous THF to -78 °C and add a solution of LDA to deprotonate the α -carbon, forming a 1-azaallylic anion.
- Slowly add the desired alkyl or aryl halide to the anion solution and allow the reaction to proceed.
- **Hydrolysis:** Quench the reaction and hydrolyze the resulting N-(2-substituted-1-cyclobutylidene)isopropylamine with aqueous oxalic acid under reflux to yield the 2-substituted cyclobutanone.
- **Purification:** The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

- Imine Formation: The imine is formed to activate the α -position for deprotonation, as the imine is more readily deprotonated than the ketone itself.
- LDA: A strong, non-nucleophilic base is required to deprotonate the imine without competing nucleophilic attack.
- Low Temperature: The reaction is carried out at low temperatures to control the reactivity of the organolithium reagent and prevent side reactions.
- Acidic Hydrolysis: The imine is hydrolyzed back to the ketone under acidic conditions.

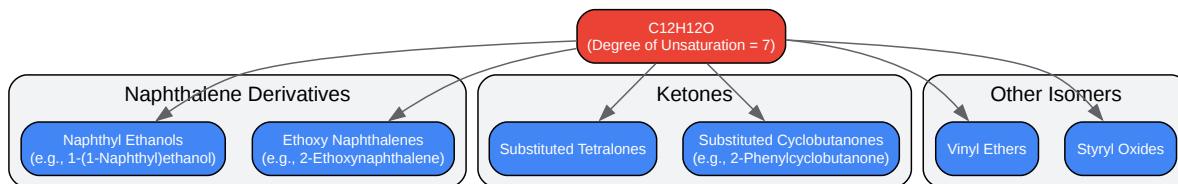
Analytical Workflow for C₁₂H₁₂O Isomers

A systematic analytical workflow is essential for the unambiguous identification and purity assessment of synthesized C₁₂H₁₂O isomers.

Workflow Diagram:

Caption: Analytical workflow for the characterization and purity assessment of C₁₂H₁₂O isomers.

Step-by-Step Analytical Protocol:


- Purification: The synthesized crude product must first be purified using appropriate techniques such as column chromatography, preparative HPLC, or recrystallization to remove unreacted starting materials, byproducts, and other impurities.
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): The purity of the isolated isomer is determined using HPLC or GC. A single, sharp peak is indicative of a pure compound. The retention time is a characteristic property of the compound under specific chromatographic conditions.
- Melting Point Analysis: For solid compounds, the melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information about the number of different types of protons and their chemical environments.
- ^{13}C NMR: Determines the number of different types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
- Mass Spectrometry (MS):
 - Electron Ionization (EI) or Electrospray Ionization (ESI): Determines the molecular weight of the compound by identifying the molecular ion peak.
 - High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, which can be used to confirm the molecular formula.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies (e.g., O-H stretch for alcohols, C=O stretch for ketones, C-O stretch for ethers).
- Elemental Analysis: Provides the percentage composition of each element (C, H, O) in the compound, which can be used to verify the empirical and molecular formulas.

Structural Diversity and Isomeric Relationships

The structural diversity of $\text{C}_{12}\text{H}_{12}\text{O}$ isomers can be visualized to better understand their relationships.

Isomer Classification Diagram:

[Click to download full resolution via product page](#)

Caption: Classification of major isomeric groups for the molecular formula C12H12O.

This diagram illustrates the broad classes of isomers that can exist for C12H12O, highlighting the significant structural variation possible from a single molecular formula. This diversity underscores the importance of rigorous analytical techniques for the definitive identification of a specific isomer.

Conclusion

The molecular formula C12H12O represents a rich and diverse area of organic chemistry. The isomers of C12H12O exhibit a wide range of structural features and, consequently, a broad spectrum of physicochemical properties and potential applications. This guide has provided a detailed overview of key isomers, including their properties, synthesis, and analysis. The experimental protocols and analytical workflows presented herein are intended to serve as a valuable resource for researchers and scientists working with these compounds. A thorough understanding of the principles and techniques outlined in this guide is essential for the successful synthesis, characterization, and application of C12H12O isomers in various scientific disciplines, particularly in the realm of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Naphthalenol [webbook.nist.gov]
- 2. Naphthalene, 1-ethoxy- [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. nbinno.com [nbino.com]
- 5. Anti-Trypanosomal and Antimalarial Properties of Tetralone Derivatives and Structurally Related Benzocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthesis and Evaluation of C7-Substituted α -Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. 1-(Naphthalen-1-yl)ethanol | CymitQuimica [cymitquimica.com]
- 12. (\pm)-1-(1-ナフチル)エタノール $\geq 99.0\%$ (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2-Naphthaleneethanol 98 1485-07-0 [sigmaaldrich.com]
- 14. CAS 773-99-9: 1-Naphthaleneethanol | CymitQuimica [cymitquimica.com]
- 15. 2-Naphthaleneethanol | C12H12O | CID 73877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Naphthalene, 2-ethoxy- [webbook.nist.gov]
- 17. Sciencemadness Discussion Board - Synthesis of Ethyl β -Naphtholate (Nerolin) - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. prepchem.com [prepchem.com]
- 19. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 20. lookchem.com [lookchem.com]
- 21. m.molbase.com [m.molbase.com]
- 22. mdpi.org [mdpi.org]
- 23. Cyclobutanone synthesis [organic-chemistry.org]
- 24. 2-Phenylcyclobutanone | C10H10O | CID 11469141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties and Isomers of C12H12O]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1606393#molecular-formula-c12h12o-properties-and-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com